钆(3+);三氢氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

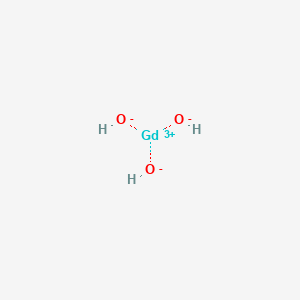

Gadolinium(3+);trihydroxide, also known as Gadolinium trihydroxide or Gadolinium hydroxide (Gd(OH)3), is a chemical compound with the molecular formula GdH3O3 . It is a white solid with a molecular weight of 208.3 g/mol . The compound can be represented by the canonical SMILES [OH-].[OH-].[OH-].[Gd+3] .

Synthesis Analysis

Gadolinium(III) hydroxide can be produced in various ways such as the reaction of gadolinium(III) nitrate and sodium hydroxide . The reaction can be represented as follows: Gd(NO3)3 + NaOH → Gd(OH)3 + NaNO3 .

Molecular Structure Analysis

The molecular structure of Gadolinium(3+);trihydroxide is represented by the InChI string: InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 . The compound has a covalently-bonded unit count of 4 .

Chemical Reactions Analysis

When Gadolinium(III) hydroxide is heated to 307 °C, it decomposes to gadolinium(III) oxide-hydroxide (GdOOH), which in turn decomposes to gadolinium(III) oxide if continually heated .

Physical And Chemical Properties Analysis

Gadolinium(3+);trihydroxide is a white solid with a molecular weight of 208.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 and a topological polar surface area of 3 Ų .

科学研究应用

Medical Imaging

Gadolinium (Gd) is one of the rare-earth elements. The properties of its trivalent cation (Gd 3+) make it suitable to serve as the central ion in chelates administered intravenously to patients as a contrast agent in magnetic resonance imaging . Such Gd-chelates have been used for more than thirty years .

Toxicity and Side Effects

During the past decades, knowledge has increased about potential harmful effects of Gd-chelates in patients with severe renal dysfunction. In such patients, there is a risk for a potentially disabling and lethal disease, nephrogenic systemic fibrosis . There has also been an increasing awareness of Gd-retention in the body, even in patients without renal dysfunction .

Extraction and Purification

The extraction and purification process of Gadolinium has been very much considered due to the importance of its applications. The transport of gadolinium ions was investigated by utilizing the supported liquid membrane with mixtures of extractants as a carrier .

Recovery of Gadolinium Ions

The systematic conditions of the process were optimized based on the experimental design approach. At the first time, the effect of mixing of two extractants such as di- (2-ethylhexyl) phosphoric acid, tributyl phosphate extractants and 1-hexyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide as a green environmental solvent was studied on the gadolinium ion transport and the optimal concentration was utilized in the preparation of carrier concentration .

Gadolinium Oxide Applications

Gadolinium (III) oxide (Gd 2 O 3) can be applied to magnetic resonance imaging, X-ray computed tomography and neutron capture therapy for cancers . Gd 3+ ions are paramagnetic and possess large magnetic moments .

Environmental Impact

Rare elements, like heavy metals, produce environmental pollutants that have adverse effects on human life . Wastes from spent mobile batteries are one of the rich sources of rare earth elements, which is essential for identifying effluent characteristics for recovery purposes .

作用机制

安全和危害

The U.S. Food and Drug Administration (FDA) has issued warnings that gadolinium-based contrast agents (GBCAs) are retained in the body, including the brain, for months to years after receiving these drugs . Gadolinium retention has not been directly linked to adverse health effects in patients with normal kidney function .

未来方向

Gadolinium-based contrast agents (GBCAs) have transformed magnetic resonance imaging (MRI) by facilitating the use of contrast-enhanced MRI to allow vital clinical diagnosis in a plethora of diseases that would otherwise remain undetected . Although over 500 million doses have been administered worldwide, scientific research has documented the retention of gadolinium in tissues, long after exposure . This has led to a focus on potential toxicities associated with multiple GBCA administration .

属性

IUPAC Name |

gadolinium(3+);trihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCLBMDYDXDUJO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gadolinium(3+);trihydroxide | |

CAS RN |

16469-18-4 |

Source

|

| Record name | Gadolinium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)